molecular formula C₉H₈ClHgNO B140082 Chloro-[4-(prop-2-enoylamino)phenyl]mercury CAS No. 72136-45-9

Chloro-[4-(prop-2-enoylamino)phenyl]mercury

Cat. No. B140082
CAS RN: 72136-45-9
M. Wt: 382.21 g/mol
InChI Key: DIPGXZOGSJODTA-UHFFFAOYSA-M
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Description

The compound "Chloro-[4-(prop-2-enoylamino)phenyl]mercury" is not directly mentioned in the provided papers. However, the papers discuss various halomethyl-metal compounds, including those with mercury, which may share some chemical properties or synthesis pathways with the compound of interest. These papers explore the reactivity, synthesis, and structural analysis of mercury compounds, particularly focusing on phenyl(dihalomethyl)mercury derivatives and their reactions with organometallics and organosilicon hydrides .

Synthesis Analysis

The synthesis of halomethyl-metal compounds, such as phenyl(dihalomethyl)mercury, involves the use of organolithium reagents and the transfer of halomethyl groups to other substrates. For instance, phenyl(1,1-dichloroethyl)mercury is prepared via 1,1-dichloroethyllithium and evaluated as a potential CH3CCl transfer agent . Similarly, phenyl(dihalomethyl)mercury compounds have been found to transfer halomethyl groups to organosilicon hydrides, forming halomethyl-silicon compounds . These synthesis pathways could be relevant to the synthesis of "this compound" by analogy.

Molecular Structure Analysis

The molecular structure of mercury compounds can be complex, as seen in the study of mercury (II) coordination polymers with phenylcyanamide derivative ligands. Single-crystal X-ray analysis reveals unexpected coordination patterns, such as the coordination of the phenylcyanamide ligand to Hg(II) through the amine nitrogen alone . Theoretical studies using DFT further support these findings and provide insights into the stability of different bonding modes . These analyses are crucial for understanding the molecular structure of related mercury compounds.

Chemical Reactions Analysis

The chemical reactivity of phenyl(dihalomethyl)mercury compounds includes the insertion of dichlorocarbene into CH bonds, as well as reactions with organosilicon hydrides. For example, phenyl(bromodichloromethyl)mercury-derived dichlorocarbene inserts into β C-H bonds of tetraalkylgermanes, leading to various insertion products . These reactions are indicative of the types of chemical transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercury compounds are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups, such as nitro groups, can affect the stability and reactivity of mercury complexes . Additionally, the solid-phase extraction of mercury using sulfur loaded with N-(2-chloro benzoyl)-N'-phenylthiourea demonstrates the affinity of mercury for certain ligands and the potential for its determination in trace amounts .

Scientific Research Applications

Mercury Detection and Remediation

  • Mercury Ion Detection : A PVC membrane electrode based on a synthesized mercapto compound showed a Nernstian response for Hg2+ ions, demonstrating good selectivity over a variety of cations, indicating potential for direct determination of Hg2+ in aqueous solutions (Bagheri et al., 2003).

  • Coordination Polymers with Mercury (II) : New coordination polymers of mercury (II) with phenylcyanamide derivative ligands were synthesized, showing antibacterial activity against Gram-positive and Gram-negative bacterial strains, indicating potential applications in biomedicine and materials science (Chiniforoshan et al., 2014).

  • Solid Phase Extraction for Mercury Determination : A novel solid phase extractor was developed for determining ultra trace amounts of mercury, highlighting its utility in environmental monitoring and remediation (Pourreza et al., 2009).

  • Optical Chemical Sensor for Mercury Ions : A highly selective irreversible optical chemical sensor for mercury ions was developed based on the interaction with a newly synthesized fluoroionophore, demonstrating excellent selectivity and potential for solid state optics applications (Ertekin et al., 2009).

  • Phytoremediation of Organomercurial Compounds : Chloroplast genetic engineering was used to enhance plants' capacity for phytoremediation of mercury, particularly organomercurial compounds, offering a novel approach to environmental cleanup (Ruiz et al., 2003).

properties

IUPAC Name

chloro-[4-(prop-2-enoylamino)phenyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGXZOGSJODTA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClHgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333988
Record name ((N-Acryloylamino)phenyl)mercuric chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72136-45-9
Record name ((N-Acryloylamino)phenyl)mercuric chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072136459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((N-Acryloylamino)phenyl)mercuric chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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